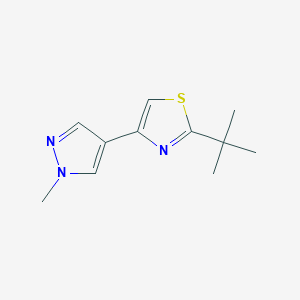
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as DMOM-Et and is a member of the oxazoline family. DMOM-Et is a relatively new compound that has been synthesized to investigate its biochemical and physiological effects.
Wirkmechanismus
DMOM-Et binds to the sigma-1 receptor and activates it, leading to various downstream effects. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, including the voltage-gated calcium channel. Activation of the sigma-1 receptor by DMOM-Et leads to an increase in intracellular calcium levels, which can modulate various cellular processes, including neurotransmitter release and gene expression.
Biochemical and Physiological Effects:
DMOM-Et has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOM-Et can increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. DMOM-Et has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. In addition, DMOM-Et has been shown to have analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMOM-Et has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMOM-Et also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, DMOM-Et has some limitations, including its potential toxicity and lack of selectivity for the sigma-1 receptor.
Zukünftige Richtungen
There are several future directions for research on DMOM-Et. One area of research is to investigate the potential therapeutic applications of DMOM-Et in various pathological conditions, such as neurodegenerative diseases and pain. Another area of research is to develop more selective compounds that can target the sigma-1 receptor with higher specificity. Finally, further studies are needed to investigate the mechanism of action of DMOM-Et and its downstream effects on various cellular processes.
Synthesemethoden
DMOM-Et is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2,4-dimethyl-5-aminooxazole with 2,3-dihydroindole-7-carboxaldehyde in the presence of a base. The reaction produces a Schiff base intermediate that is reduced using sodium borohydride to produce DMOM-Et. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
DMOM-Et has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to and activate the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission, ion channel regulation, and apoptosis. DMOM-Et has been used in studies to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-12-6-5-7-13-8-9-18(14(12)13)16(19)15-10(2)17-11(3)20-15/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUADKMJMJUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)


![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)


![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)

![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)
